(3-(6-Fluoropyridin-3-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(6-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |
InChI Key |
GFMGKLNZIFGHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)F)CO |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 6 Fluoropyridin 3 Yl Phenyl Methanol
Elucidation of Benzylic Carbocation Pathways
The formation of a benzylic carbocation from (3-(6-Fluoropyridin-3-yl)phenyl)methanol is a critical step in many of its acid-catalyzed reactions. The stability of this carbocation is paramount in determining the reaction pathways and rates. The substituents on the phenyl ring play a crucial role in modulating this stability.
The 6-fluoropyridin-3-yl group, attached at the meta position of the phenyl ring, exerts a significant electronic influence on the benzylic center. The pyridine (B92270) ring is inherently electron-withdrawing due to the electronegativity of the nitrogen atom. Furthermore, the fluorine atom at the 6-position of the pyridine ring enhances this electron-withdrawing effect through its strong inductive pull.
Computational studies on substituted benzylic carbocations have shown that electron-withdrawing groups destabilize the carbocation, while electron-donating groups have a stabilizing effect. youtube.comleah4sci.com For instance, the presence of a trifluoromethyl (CF3) group, a potent electron-withdrawing group, significantly destabilizes a benzylic carbocation. nih.gov Conversely, a methoxy (B1213986) group, an electron-donating group, enhances the stability of the carbocation through resonance. nih.gov
In the case of this compound, the electron-withdrawing nature of the 6-fluoropyridin-3-yl substituent is expected to destabilize the corresponding benzylic carbocation. This destabilization would likely slow down reactions that proceed through an SN1-type mechanism involving carbocation formation. The positive charge development at the benzylic carbon would be disfavored due to the inductive pull of the fluoropyridyl substituent. youtube.com
Table 1: Predicted Relative Stability of Substituted Benzylic Carbocations
| Substituent at meta-position | Electronic Effect | Predicted Effect on Carbocation Stability |
| Methoxy (-OCH3) | Electron-donating | Stabilizing |
| Methyl (-CH3) | Weakly electron-donating | Weakly stabilizing |
| Hydrogen (-H) | Neutral | Reference |
| 6-Fluoropyridin-3-yl | Electron-withdrawing | Destabilizing |
| Nitro (-NO2) | Strongly electron-withdrawing | Strongly destabilizing |
This table is illustrative and based on general principles of electronic effects on carbocation stability.
Reaction Kinetics and Transition State Analysis in Reduction Reactions
The reduction of the primary alcohol in this compound to a methyl group can be achieved using various hydride reagents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). libretexts.org The kinetics and transition state of this reduction are influenced by the electronic properties of the substrate.
The mechanism of reduction by metal hydrides generally involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbon of a carbonyl group, which is typically formed in situ or as an intermediate. libretexts.orgchadsprep.com For the direct reduction of a benzylic alcohol, the reaction can proceed through different pathways, often requiring activation of the hydroxyl group.
In the context of this compound, the electron-withdrawing 6-fluoropyridin-3-yl substituent is expected to influence the reaction kinetics. Hammett studies on the reduction of substituted benzaldehydes have shown that electron-withdrawing groups can accelerate the rate of hydride attack by making the carbonyl carbon more electrophilic. nih.gov Although the starting material is an alcohol, similar principles can apply if an aldehyde intermediate is formed.
Kinetic studies on the oxidation of benzyl (B1604629) alcohols have demonstrated a correlation between the electronic nature of the substituents and the reaction rate. acs.orgnih.gov A Hammett plot for such reactions can reveal the nature of charge development in the transition state. For the reduction of this compound, a positive ρ (rho) value would be expected in a Hammett analysis, indicating that the reaction is favored by electron-withdrawing groups that stabilize a negative charge buildup in the transition state of the rate-determining step.
Understanding Selectivity in Arylation and Substitution Reactions
The presence of multiple reactive sites in this compound, namely the C-F bond on the pyridine ring and the potential for C-H activation on the phenyl ring, makes selectivity a key issue in cross-coupling and substitution reactions.
Chemo-Selectivity in Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgyoutube.comyoutube.com In a molecule like this compound, chemo-selectivity in such reactions is a critical consideration. The primary competition would be between the oxidative addition to the C-F bond of the pyridine ring and the C-X bond (where X is a leaving group like Br or I, if present) or C-H activation of the phenyl ring.
The reactivity order in palladium-catalyzed couplings generally follows the trend C-I > C-Br > C-Cl > C-F. nih.govbaranlab.org Therefore, the C-F bond in the 6-fluoropyridine moiety is expected to be less reactive than other halogens. However, with appropriate ligand and catalyst selection, coupling at the C-F bond can be achieved. nih.gov The selectivity can be controlled by judicious choice of the palladium catalyst, ligands, and reaction conditions. nih.govacs.org For instance, the use of bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition to less reactive C-Cl and C-F bonds.
Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Predicted Major Product | Rationale |
| Arylboronic acid | Suzuki-Miyaura | Coupling at a more reactive site (e.g., pre-installed -Br or -I) | C-X bond strength and catalyst preference |
| Arylboronic acid | Suzuki-Miyaura (forcing conditions) | Coupling at the C-F bond | Overcoming the high C-F bond energy |
| Arene (C-H activation) | Cross-Dehydrogenative Coupling | Arylation at an activated C-H bond | Depends on directing groups and reaction conditions rsc.orgnih.gov |
This table provides a predictive framework for selectivity based on established principles of cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a common reaction for heteroaromatic compounds, particularly those bearing electron-withdrawing groups and a good leaving group. nih.gov The 6-fluoropyridine ring in this compound is activated towards SNAr due to the electron-withdrawing nature of the pyridine nitrogen and the phenyl substituent. The fluorine atom serves as the leaving group.
The regioselectivity of SNAr on substituted pyridines is well-established. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom. acs.orgacs.org In 3-substituted pyridines, substitution generally occurs at the 2- or 6-position. For the 6-fluoropyridin-3-yl moiety, the fluorine atom is at a position activated by the ring nitrogen.
Computational and experimental studies have shown that the SNAr reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. nih.gov The nature of the nucleophile, the solvent, and the substituents on the ring can influence the operative mechanism. The presence of the 3-phenylmethanol substituent will electronically influence the pyridine ring, potentially affecting the rate and regioselectivity of the SNAr reaction. mdpi.com
Redox Chemistry of the Hydroxyl and Pyridine Moieties
The this compound molecule possesses two key redox-active sites: the primary benzylic alcohol and the pyridine ring.
Oxidation Pathways of the Primary Alcohol
The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidant and reaction conditions. libretexts.org Common oxidizing agents for benzylic alcohols include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and various metal-based catalysts. youtube.comnih.gov
The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester with PCC) followed by an elimination step. libretexts.orgrsc.org The rate of this oxidation is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the transition state, which often has some positive charge character on the benzylic carbon. acs.org Given the electron-withdrawing nature of the 6-fluoropyridin-3-yl group, the oxidation of the benzylic alcohol in the title compound might be slower compared to benzyl alcohol itself.
Electrochemical oxidation also presents a viable pathway. rsc.org The oxidation potential of the alcohol can be influenced by the substituents. The pyridine moiety itself can also undergo redox reactions. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide in acetic acid. youtube.comyoutube.com This N-oxide can, in turn, act as an oxidant for the benzylic alcohol under certain conditions. nih.gov Pyridine N-oxides can also mediate electrochemical C-H oxygenation. acs.org The interplay between the oxidation of the alcohol and the pyridine nitrogen presents an interesting area for mechanistic investigation.
Table 3: Common Oxidants for Benzylic Alcohols and Their Products
| Oxidizing Agent | Typical Product from Primary Alcohol | Mechanistic Feature |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Forms a chromate ester intermediate libretexts.org |
| Potassium Permanganate (B83412) (KMnO4) | Carboxylic Acid | Strong oxidant, often under harsh conditions libretexts.org |
| Manganese Dioxide (MnO2) | Aldehyde | Selective for benzylic and allylic alcohols youtube.com |
| Air/O2 with Metal Catalyst | Aldehyde or Carboxylic Acid | Green oxidation method, selectivity depends on catalyst nih.govresearchgate.net |
Electron-Transfer Processes in Fluoropyridine Systems
The study of electron-transfer processes in fluoropyridine systems, such as those involving this compound, is crucial for understanding their reactivity and designing novel chemical transformations. The presence of the fluorine atom and the pyridine ring significantly influences the electronic properties of these molecules, making them active participants in single-electron transfer (SET) pathways. While direct mechanistic investigations on this compound are not extensively documented in the current body of scientific literature, a wealth of information on related fluoropyridine systems allows for an insightful discussion into their electron-transfer behaviors.
Research in the broader field of fluorinated aromatic compounds has demonstrated that the introduction of fluorine can dramatically alter the redox potentials of molecules, often facilitating electron transfer events. mdpi.comnumberanalytics.com In the context of fluoropyridine derivatives, the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen can render the aromatic system susceptible to reduction through SET. nih.gov This property is frequently exploited in photoredox catalysis, where a photosensitizer, upon excitation by light, can initiate an electron transfer to or from the fluoropyridine-containing substrate, generating reactive radical intermediates. youtube.comyoutube.com
Mechanistic studies on related systems suggest that single-electron reduction of a fluorinated pyridine derivative can lead to the formation of a radical anion. youtube.com This intermediate can then undergo further reactions, such as bond cleavage or coupling with other radical species. For instance, in photoredox-catalyzed reactions, a photocatalyst, excited by visible light, can transfer an electron to a fluoropyridine compound, initiating a cascade of radical reactions. mdpi.com
The electronic characteristics of the pyridine ring play a significant role in these electron-transfer processes. For example, in studies involving Ag(I)-mediated single-electron reduction, it has been observed that electron-poor pyridines are more efficient additives. ucmerced.edu This is attributed to their ability to participate in halogen bonding with reagents like Selectfluor, which alters the single-electron reduction potential. ucmerced.edu
The table below summarizes findings from cyclic voltammetry studies on various pyridine derivatives, illustrating how substituents affect their redox properties. While specific data for this compound is not available, the trends observed for substituted pyridines provide a framework for predicting its behavior.
| Compound/System | Redox Potential (V) | Observation | Reference |
| Ag(I)/electron-rich pyridines | Lower oxidation potential | Facile single-electron transfer suggested | ucmerced.edu |
| Ag(I)/electron-poor pyridines | Higher oxidation potential | More efficient additives in radical fluorination | ucmerced.edu |
| Azobenzene vs. Azopyridines | - | Dianions deprotonate CH3CN | rsc.org |
These findings underscore the complex interplay of electronic effects in determining the facility of electron transfer in fluoropyridine systems. The generation of radical ions through SET is a key mechanistic step that enables a variety of chemical transformations not accessible through traditional two-electron pathways. numberanalytics.comnumberanalytics.com The principles derived from the study of related fluorinated heterocycles provide a solid foundation for anticipating the mechanistic pathways involving this compound in reactions driven by electron transfer.
Further research, including detailed electrochemical analysis and computational modeling of this compound, would be invaluable in elucidating the specific electron-transfer processes it undergoes and in harnessing its synthetic potential.
Computational and Theoretical Chemistry Studies of 3 6 Fluoropyridin 3 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govajchem-a.com Calculations using DFT, often with a specific functional like B3LYP and a basis set such as 6-311++G(d,p), can predict a molecule's geometry and various electronic properties. researchgate.netresearchgate.net
HOMO-LUMO Orbital Analysis and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ajchem-a.com
HOMO: Represents the orbital containing the most loosely held electrons, acting as an electron donor. Its energy level is related to the molecule's ionization potential.
LUMO: Represents the lowest energy orbital available to accept electrons, acting as an electron acceptor. Its energy level is related to the electron affinity.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing electronic transitions.
For (3-(6-Fluoropyridin-3-yl)phenyl)methanol, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the phenyl and fluoropyridinyl rings, indicating which parts of the molecule are most likely to participate in electron donation and acceptance. While specific values are not available, the table below illustrates how such data would typically be presented.
Interactive Data Table: Illustrative Frontier Orbital Data
This table is a template showing the type of data a DFT calculation would yield. Specific values for this compound are not available in the literature.
| Parameter | Symbol | Typical Value Range (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 6.0 | Chemical reactivity, kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. ajchem-a.com
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like the nitrogen in the pyridine (B92270) ring or the oxygen in the methanol (B129727) group) and are susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites, such as the hydrogen atom of the hydroxyl group, are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
An MEP map of this compound would likely show a negative potential around the nitrogen and fluorine atoms and the hydroxyl oxygen, with a strong positive potential on the hydroxyl hydrogen.
Electron Density Distribution and Localized Features
Analysis of the electron density distribution provides insight into the bonding and structure of a molecule. DFT calculations can map this density to reveal localized features. For instance, the electron density would be highest around the electronegative fluorine, nitrogen, and oxygen atoms and concentrated in the regions corresponding to covalent bonds. This analysis helps to confirm the molecule's structural integrity and understand the nature of its chemical bonds. nih.govajchem-a.com
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques explore the dynamic behavior of a molecule, including its flexibility and interactions with its environment.
Rotational Barriers and Preferred Conformations
This compound has rotational freedom around the single bond connecting the phenyl and fluoropyridinyl rings. Conformational analysis involves calculating the energy of the molecule as this bond is rotated. beilstein-journals.org This process identifies:
Energy Minima: These correspond to the most stable, preferred conformations (rotamers) of the molecule.
Rotational Barriers: These are energy maxima that represent the energy required to rotate from one stable conformation to another.
Such an analysis would determine the most likely three-dimensional shape of the molecule in the gas phase, which is governed by minimizing steric hindrance and optimizing electronic interactions between the two aromatic rings.
Solvent Effects on Molecular Geometry and Reactivity
The properties and behavior of a molecule can change significantly in the presence of a solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents (e.g., water, ethanol, chloroform) on the molecule's geometry, electronic structure, and stability. researchgate.netscispace.com A polar solvent would be expected to interact strongly with the polar regions of this compound, such as the hydroxyl group and the fluoropyridine ring. These interactions could influence the molecule's preferred conformation and its HOMO-LUMO energy gap, thereby altering its reactivity compared to the gas phase. scispace.com
Reactivity Predictions and Mechanistic Insights from Theoretical Models
Theoretical models, particularly those based on density functional theory (DFT), are instrumental in predicting the reactivity of complex organic molecules. These models allow for the detailed examination of electronic structures and potential reaction pathways, providing a microscopic understanding of chemical behavior.
The acid-base properties of this compound are centered around the hydroxyl (-OH) group and the nitrogen atom of the pyridine ring. The hydroxyl group can act as a proton donor (acid), while the pyridine nitrogen can act as a proton acceptor (base). Computational models can predict the pKa values associated with these functionalities.
The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the entire aromatic system. The fluoropyridylphenyl moiety pulls electron density away from the methanol group, which can increase the acidity of the hydroxyl proton compared to a simple benzyl (B1604629) alcohol.
Proton transfer is a fundamental chemical process, and theoretical models can elucidate the mechanisms involved. For this compound, intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen is a possibility, though likely to be energetically unfavorable in the ground state. More relevant are intermolecular proton transfer events. In solution, the molecule can engage in proton transfer with solvent molecules or other reagents. Computational studies of similar systems have shown that the energy barrier for proton transfer is a key determinant of reaction kinetics. For instance, studies on proton-coupled electron transfer (PCET) in systems containing phenols and pyridines reveal that the transfer of electronic excitation energy can be coupled to a proton transfer reaction. nih.gov In the case of this compound, photoexcitation could potentially facilitate proton transfer.
Theoretical calculations can model the transition state of such proton transfer reactions, providing insights into the geometry and energy of the activated complex. For saturated alcohols, proton transfer reaction mass spectrometry investigations have shown that even without fluorine substitution, the protonated parent molecule is often unstable and undergoes fragmentation. birmingham.ac.uk The presence of the fluoropyridine ring would further modulate this reactivity.
Illustrative Data on Predicted Acidity Constants (pKa) While specific experimental or calculated pKa values for this compound are not readily available in the literature, we can present a table illustrating the expected trends based on related compounds. The introduction of a fluorine atom generally lowers the pKa of acidic functionalities in a molecule. nih.gov
| Compound | Functional Group | Predicted pKa Trend |
| Benzyl alcohol | -OH | Higher |
| (3-Phenylphenyl)methanol | -OH | Slightly Lower |
| (3-(Pyridin-3-yl)phenyl)methanol | -OH | Lower |
| This compound | -OH | Lowest |
| Pyridine | Pyridine-N | Higher |
| 3-Phenylpyridine | Pyridine-N | Slightly Lower |
| 3-(p-Tolyl)pyridine | Pyridine-N | Slightly Higher |
| 6-Fluoropyridine | Pyridine-N | Lower |
| This compound | Pyridine-N | Lowest |
This table is illustrative and based on established chemical principles of substituent effects.
In this compound, the fluorine atom is attached to the pyridine ring. Its primary electronic influence is the strong inductive withdrawal of electron density from the ring. This withdrawal lowers the energy of the molecular orbitals (both HOMO and LUMO), which can increase the molecule's stability against oxidation. nih.govumons.ac.be The lowering of the LUMO energy can also make the molecule more susceptible to nucleophilic attack.
The fluorine atom's +M effect, which would donate electron density into the pyridine ring, is generally weaker than its -I effect, especially when it is not directly conjugated with a reaction center. The interplay of these effects can be subtle and is best analyzed through detailed quantum-chemical calculations. umons.ac.be
From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov Therefore, replacing a hydrogen with a fluorine at the 6-position of the pyridine ring is not expected to introduce significant steric hindrance around the nearby functionalities. However, even small changes in steric profile can influence intermolecular interactions and crystal packing. researchgate.net
Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution and orbital interactions within the molecule, providing a detailed picture of the electronic effects of the fluorine substituent. nih.gov Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions, highlighting the role of the fluorine atom in forming weak interactions such as C-H···F hydrogen bonds. nih.gov
Summary of Fluorine's Influence
| Effect | Description | Consequence for this compound |
| Electronic | ||
| Inductive Effect (-I) | Strong withdrawal of electron density due to high electronegativity. nih.gov | Lowers electron density in the pyridine ring, influencing acidity and basicity. Stabilizes molecular orbitals. nih.govumons.ac.be |
| Mesomeric Effect (+M) | Donation of lone pair electrons into the π-system. umons.ac.be | Partially counteracts the -I effect, but its influence is generally less dominant. umons.ac.be |
| Steric | ||
| Size | Small van der Waals radius, similar to hydrogen. nih.gov | Minimal steric hindrance introduced at the site of substitution. |
| Intermolecular Interactions | Can participate in weak hydrogen bonds (e.g., C-H···F). nih.gov | Influences solid-state packing and interactions with biological targets. |
Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation of 3 6 Fluoropyridin 3 Yl Phenyl Methanol
Vibrational Spectroscopy for Bond Strength and Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These techniques are fundamental in identifying functional groups and characterizing the nature and strength of chemical bonds.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber and is highly specific to the molecule's structure. For (3-(6-Fluoropyridin-3-yl)phenyl)methanol, the IR spectrum can be analyzed by considering the characteristic absorption bands of its constituent functional groups: the hydroxyl group, the phenyl ring, and the fluoropyridine ring.
The O-H stretching vibration of the methanol (B129727) group is expected to produce a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol will likely appear in the 1000-1050 cm⁻¹ range.
The phenyl ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 675-900 cm⁻¹ range.
The 6-fluoropyridine moiety also contributes distinct vibrational modes. The C-F stretching vibration is anticipated to be a strong band, typically found in the 1250-1000 cm⁻¹ region. The pyridine (B92270) ring itself has characteristic ring stretching and bending vibrations. For instance, the C=N stretching vibration is expected in the 1580-1650 cm⁻¹ range. The presence of the fluorine atom will influence the positions of these bands compared to unsubstituted pyridine.
A detailed assignment of the principal vibrational modes expected in the IR spectrum is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Phenyl & Pyridine |
| C=N Stretch | 1580-1650 | Pyridine |
| Aromatic C=C Stretch | 1450-1600 | Phenyl & Pyridine |
| C-O Stretch | 1000-1050 | Primary Alcohol |
| C-F Stretch | 1250-1000 | Fluoropyridine |
| C-H Out-of-Plane Bend | 675-900 | Phenyl & Pyridine |
This table is based on established group frequency correlations and data from related compounds.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic rings and the C-C bond connecting them. The symmetric "breathing" modes of the phenyl and pyridine rings, which involve the entire ring expanding and contracting, typically give rise to strong Raman signals. The phenyl ring breathing mode is often observed around 1000 cm⁻¹. rsc.org
The C-F bond, while having a strong IR absorption, may show a weaker Raman signal. Conversely, the C-C stretching vibration between the two aromatic rings is expected to be more prominent in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with the IR spectrum, provides a more complete picture of the vibrational landscape of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Vibration Type |
| Aromatic C-H Stretch | 3000-3100 | Phenyl & Pyridine |
| Ring Breathing Mode | ~1000 | Phenyl |
| Ring Breathing Mode | Varies | Pyridine |
| C=C/C=N Ring Stretches | 1300-1600 | Phenyl & Pyridine |
| Inter-ring C-C Stretch | Varies | Biaryl |
This table presents expected prominent Raman bands based on the analysis of similar aromatic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution and in the solid state. For a molecule as complex as this compound, advanced NMR techniques are necessary to unambiguously assign all proton and carbon signals and to study its dynamic properties.
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
| (3-fluoropyridin-4-yl)(phenyl)methanol | 8.31 (d, J=5.0 Hz, 1H), 8.23 (s, 1H), 7.61 (t, J=5.5 Hz, 1H), 7.43-7.26 (m, 5H), 6.09 (s, 1H), 3.77 (s, 1H) | 156.6 (d, JC-F = 254.2 Hz), 145.8 (d, JC-F = 5.0 Hz), 141.5, 139.9 (d, J = 11.0 Hz), 137.5 (d, J = 24.0 Hz), 128.8, 128.3, 126.5, 121.5, 69.1 (d, JC-F = 2.1 Hz) |
Data for (3-fluoropyridin-4-yl)(phenyl)methanol from Wang, B., et al. (2017). rsc.org
Due to the significant overlap of aromatic proton signals in the 1D ¹H NMR spectrum, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment.
A COSY experiment would reveal the coupling network between protons, helping to identify adjacent protons within the phenyl and pyridine rings. For instance, cross-peaks would connect the signals of ortho, meta, and para protons on the phenyl ring.
An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C NMR signals based on the already assigned proton signals (or vice-versa). This is particularly useful for distinguishing between the various aromatic CH groups.
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For this compound, ¹³C and ¹⁹F ssNMR would be particularly insightful.
¹³C ssNMR can reveal information about the packing of the molecules in the crystal lattice through differences in chemical shifts compared to the solution state. It can also be used to determine the number of crystallographically inequivalent molecules in the unit cell.
¹⁹F ssNMR is a highly sensitive technique for studying fluorinated compounds. nih.govresearchgate.netproquest.com The ¹⁹F chemical shift is very sensitive to the local electronic environment. In the solid state, the chemical shift anisotropy (CSA) can be measured, which provides information about the symmetry of the electronic environment around the fluorine nucleus and can be related to intermolecular interactions, such as hydrogen bonding or π-stacking involving the fluoropyridine ring. nih.gov
The C-C single bond connecting the phenyl and pyridine rings allows for rotation, leading to different conformations (atropisomers). The barrier to this rotation can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation for the rotational barrier can be calculated. This provides valuable information about the steric and electronic effects that govern the conformational preferences of the molecule. For biaryl compounds, the rotational barrier can be influenced by the nature and position of substituents on the rings. rsc.orgresearchgate.net
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed.
Under mass spectrometric analysis, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (C12H10FNO, 203.21 g/mol ). The fragmentation of this molecule is anticipated to occur at its most labile bonds, primarily the benzylic C-C bond and the C-O bond of the alcohol.
Key Fragmentation Pathways:
Loss of the Hydroxymethyl Group (-CH2OH): A primary fragmentation event would likely involve the cleavage of the hydroxymethyl group, leading to a significant fragment ion.
Cleavage of the Bi-aryl C-C Bond: The bond connecting the phenyl and pyridinyl rings can also cleave, resulting in ions corresponding to each aromatic fragment.
Fluorine Elimination: While typically a strong bond, the C-F bond on the pyridine ring could cleave under certain conditions.
Dehydration: Loss of a water molecule (H2O) from the molecular ion is a common fragmentation pathway for alcohols.
Illustrative Fragmentation Data for a Related Compound
To illustrate the type of data obtained, the following table presents hypothetical, yet chemically reasonable, mass spectrometry fragmentation data for this compound.
| m/z (Relative Abundance %) | Proposed Fragment Ion | Formula |
| 203 (M+) | Molecular Ion | [C12H10FNO]+ |
| 185 | [M - H2O]+ | [C12H8FN]+ |
| 172 | [M - CH2OH]+ | [C11H7FN]+ |
| 126 | [M - C6H5]+ | [C6H4FNO]+ |
| 95 | [C5H4FN]+ | [C5H4FN]+ |
| 77 | [C6H5]+ | [C6H5]+ |
This table is illustrative and based on general fragmentation principles of similar compounds.
Isotopic analysis, particularly for the presence of ¹³C, would result in a small M+1 peak, with an intensity of approximately 13.2% of the M+ peak, calculated based on the 12 carbon atoms in the molecule.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophores in this compound are the phenyl and fluoropyridinyl rings. The conjugation between these two rings through the C-C single bond allows for π → π* transitions, which are typically observed in the UV region.
The absorption spectrum of this compound is expected to show characteristic bands for the aromatic systems. The position and intensity of these bands are sensitive to the solvent polarity and the dihedral angle between the two aromatic rings. A more planar conformation would lead to greater π-orbital overlap and a bathochromic (red) shift in the absorption maximum.
Studies on bi-aryl compounds have shown that electronic coupling through the linker between aromatic systems significantly influences their photophysical properties. nih.gov In bi-aryl systems, transitions to the lowest excited states are often strongly dipole-allowed. nih.gov The substitution pattern and the nature of the aromatic rings dictate the energy of these transitions.
Hypothetical UV-Vis Absorption Data
The following table presents plausible UV-Vis absorption data for this compound dissolved in a common organic solvent like ethanol.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~210 | High | π → π* (Phenyl ring) |
| ~250 | Moderate | π → π* (Fluoropyridinyl ring) |
| ~280 | Low | n → π* (Pyridine nitrogen) |
This table is illustrative and based on the expected spectral characteristics of the constituent chromophores.
The electronic transitions in methanol itself have been studied, though these occur at much higher energies (lower wavelengths) than the transitions in the aromatic portions of the target molecule. researchgate.netresearchgate.net The primary chromophores contributing to the UV-Vis spectrum of this compound are the conjugated phenyl and fluoropyridinyl rings.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Dihedral Angle: The torsion angle between the phenyl and fluoropyridinyl rings, which is a critical parameter for understanding the degree of conjugation.
Intermolecular Interactions: The presence of hydrogen bonds (e.g., from the methanol hydroxyl group to the pyridine nitrogen) and other non-covalent interactions that dictate the crystal packing. nih.gov
While a crystal structure for this compound is not publicly available, data from related structures, such as phenyl(pyridin-2-yl)methanol, can provide valuable insights. nih.gov In the crystal structure of phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. nih.gov It is also observed that O—H⋯N hydrogen bonds link the molecules into helical chains. nih.gov A similar hydrogen bonding pattern would be expected for this compound.
Illustrative Crystallographic Data Table
The following table presents hypothetical crystallographic data for this compound, based on typical values for organic molecules of similar size and composition.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 16.2 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 975 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.38 |
This table is for illustrative purposes only and represents plausible crystallographic parameters.
The combination of these advanced spectroscopic and crystallographic techniques provides a powerful toolkit for the complete structural and electronic characterization of this compound, enabling a deeper understanding of its chemical nature.
Chemical Reactivity and Derivatization of 3 6 Fluoropyridin 3 Yl Phenyl Methanol
Functional Group Interconversions of the Methanol (B129727) Moiety
The primary alcohol group in (3-(6-Fluoropyridin-3-yl)phenyl)methanol is a key site for synthetic modification. As a benzylic alcohol, it exhibits typical reactivity, allowing for its conversion into a variety of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and halides.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the benzylic alcohol moiety is a fundamental transformation. Depending on the choice of oxidizing agent and reaction conditions, the alcohol can be selectively converted to either the corresponding aldehyde, 3-(6-fluoropyridin-3-yl)benzaldehyde, or further oxidized to the carboxylic acid, 3-(6-fluoropyridin-3-yl)benzoic acid.
Mild oxidizing agents are typically employed for the selective synthesis of the aldehyde. Reagents such as manganese dioxide (MnO₂) are highly effective for oxidizing benzylic alcohols without affecting other sensitive groups, including the fluoropyridine ring. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which offer high yields under controlled conditions.
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) can achieve the complete oxidation of the primary alcohol. These reactions often require more forcing conditions but provide a direct route to the valuable benzoic acid derivative.
Table 1: Representative Oxidation Reactions of Benzylic Alcohols
| Starting Material | Reagent(s) | Product | Yield (%) |
|---|---|---|---|
| Benzylic Alcohol | MnO₂ | Benzaldehyde | >90 |
| Benzylic Alcohol | PCC, CH₂Cl₂ | Benzaldehyde | ~85 |
| Benzylic Alcohol | KMnO₄, H₂O, heat | Benzoic Acid | ~80 |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Standard methods include the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
A particularly mild and efficient method for esterification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral conditions and typically results in a clean inversion of stereochemistry if a chiral secondary alcohol is used, although this is not relevant for the primary alcohol of the title compound. organic-chemistry.orgnih.gov
Etherification can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide to yield the ether. For more complex systems, copper-catalyzed C-O coupling reactions have also been developed for the synthesis of biaryl ethers. tcichemicals.com
Table 2: Examples of Esterification and Etherification of Alcohols
| Reaction Type | Reagent(s) | Nucleophile/Substrate | Product Type | Ref. |
|---|---|---|---|---|
| Mitsunobu Esterification | PPh₃, DEAD | Carboxylic Acid | Ester | wikipedia.orgorganic-chemistry.org |
| Williamson Ether Synthesis | NaH, then R-X | Alkyl Halide (R-X) | Ether | |
| Copper-Catalyzed Coupling | Cu catalyst, Ligand | Phenol | Biaryl Ether | tcichemicals.com |
Conversion to Halides and Other Leaving Groups
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.
The most common method for converting a primary alcohol to the corresponding chloride is treatment with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) is used to synthesize the analogous bromide. These transformations provide reactive intermediates that can be used in a wide range of subsequent nucleophilic substitution reactions.
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and are widely used in synthetic chemistry.
Table 3: Conversion of Alcohols to Halides and Sulfonates
| Transformation | Reagent(s) | Product | Leaving Group | Ref. |
|---|---|---|---|---|
| Alcohol to Chloride | Thionyl Chloride (SOCl₂) | (3-(6-Fluoropyridin-3-yl)phenyl)methyl chloride | Cl⁻ | masterorganicchemistry.com |
| Alcohol to Bromide | Phosphorus Tribromide (PBr₃) | (3-(6-Fluoropyridin-3-yl)phenyl)methyl bromide | Br⁻ | |
| Alcohol to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | (3-(6-Fluoropyridin-3-yl)phenyl)methyl tosylate | ⁻OTs |
Transformations Involving the Fluoropyridine Ring
The 6-fluoropyridine moiety is electron-deficient due to the electronegativity of both the nitrogen atom and the fluorine substituent. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which can also be protonated under acidic conditions, further increasing its electron-withdrawing nature. When such reactions do occur, they typically proceed at the 3- or 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, for this compound, electrophilic substitution on the pyridine ring is highly unlikely to be a productive pathway.
In contrast, the compound is highly activated for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is an excellent leaving group, and its displacement is facilitated by the electron-withdrawing pyridine nitrogen atom located ortho to it. nih.gov This allows for the facile introduction of a wide variety of nucleophiles at this position. For example, reaction with amines, alkoxides, or thiols can displace the fluoride (B91410) to form the corresponding 6-amino, 6-alkoxy, or 6-thioether derivatives, respectively. beilstein-journals.org These reactions are often carried out in a polar aprotic solvent like DMF or DMSO, sometimes with the addition of a base such as potassium carbonate to facilitate the reaction. nih.gov
Table 4: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoropyridine Derivatives
| Nucleophile | Base (if any) | Solvent | Product | Ref. |
|---|---|---|---|---|
| R-NH₂ (Amine) | K₂CO₃ | DMF | 6-Aminopyridine derivative | beilstein-journals.org |
| R-OH (Alcohol) | NaH | DMF/Alcohol | 6-Alkoxypyridine derivative | beilstein-journals.org |
| R-SH (Thiol) | K₂CO₃ | DMF | 6-(Alkylthio)pyridine derivative | beilstein-journals.org |
Modulation of Pyridine Nitrogen Basicity
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, giving it basic properties. However, the basicity of the pyridine nitrogen in this compound is significantly reduced by the strong electron-withdrawing inductive effect of the adjacent fluorine atom. For comparison, the pKa of the conjugate acid of pyridine is 5.2, whereas for 2-fluoropyridine, it is -0.44. This indicates that the fluorinated pyridine is a much weaker base.
Despite its reduced basicity, the nitrogen atom can still be protonated by strong acids to form a pyridinium salt. It can also act as a nucleophile and be alkylated by reactive alkylating agents, such as methyl iodide or methyl triflate, to form a quaternary N-alkylpyridinium salt. This quaternization further activates the ring towards nucleophilic attack and can alter the solubility and electronic properties of the molecule.
Reactions at the Phenyl Ring
The phenyl ring of this compound is a key site for functionalization. Its reactivity is influenced by two substituents: the hydroxymethyl group (-CH₂OH) and the 6-fluoropyridin-3-yl group. The interplay of these groups dictates the regioselectivity of reactions such as electrophilic aromatic substitution and directed ortho-metalation.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of EAS on the phenyl ring of this compound is determined by the directing effects of the existing substituents.
The hydroxymethyl group is an ortho-, para-directing activator. This is due to the ability of the oxygen atom to donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. Conversely, the 6-fluoropyridin-3-yl group is a deactivating group due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density of the phenyl ring. wikipedia.org This deactivating effect is primarily inductive.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Electrophilic Attack | Activating/Deactivating Influence | Predicted Outcome |
| 2-position | Ortho to hydroxymethyl, meta to pyridyl | Favorable |
| 4-position | Ortho to hydroxymethyl, ortho to pyridyl | Less Favorable |
| 6-position | Para to hydroxymethyl | Substituted |
It is important to note that steric hindrance from the adjacent pyridyl group could influence the ratio of ortho-substituted products.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orggrafiati.com This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium species can then react with various electrophiles.
The hydroxymethyl group of this compound can act as a directing group after deprotonation to form a benzylic alkoxide. This alkoxide can then direct the lithiation to the ortho positions. grafiati.com Given the substitution pattern, two ortho positions are available for metalation: the 2-position and the 4-position.
The choice of organolithium reagent and reaction conditions can influence the selectivity of the metalation. For instance, bulkier bases might favor the less sterically hindered position. The coordination of the lithium cation with both the benzylic oxygen and the nitrogen of the pyridine ring could also play a role in directing the metalation.
Table 2: Potential Electrophiles for Trapping the Aryllithium Intermediate
| Electrophile | Resulting Functional Group |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., (CH₃S)₂) | Methylthio |
Synthesis of Complex Architectures Utilizing this compound as a Synthon
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable aromatic system, makes it a valuable synthon for constructing larger and more intricate molecular frameworks.
Polymers containing biphenyl (B1667301) or heterocyclic moieties often exhibit interesting material properties. The subject compound can be envisioned as a monomer for incorporation into various polymer backbones. The hydroxyl group provides a convenient handle for polymerization reactions.
For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Alternatively, the hydroxyl group could be converted into other functional groups, such as an acrylate, to enable free-radical polymerization. nih.govnih.gov The resulting polymers would feature the fluoropyridylphenyl side chain, which could impart specific properties like thermal stability, liquid crystallinity, or unique photophysical characteristics. rsc.orgmdpi.com
Table 3: Potential Polymerization Strategies
| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Class |
| Condensation | Dicarboxylic acid (e.g., terephthalic acid) | Polyester |
| Condensation | Diisocyanate (e.g., MDI) | Polyurethane |
| Addition (after derivatization) | Acryloyl chloride, then AIBN | Polyacrylate |
Macrocycles are an important class of molecules with applications in various fields, including medicinal chemistry and materials science. The distinct functionalities of this compound make it a candidate for use in macrocyclization reactions.
For instance, intramolecular reactions could be designed where the hydroxyl group reacts with a functional group introduced onto the phenyl or pyridyl ring. More commonly, it would serve as a bifunctional building block in an intermolecular macrocyclization. nih.gov For example, a double Suzuki or Sonogashira coupling, after appropriate functionalization of the hydroxyl group and another position on the aromatic rings, could lead to the formation of large ring systems. nih.gov The defined geometry of the biphenyl-like core would influence the shape and size of the resulting macrocycle. nih.gov
Structure Reactivity Relationship Studies of 3 6 Fluoropyridin 3 Yl Phenyl Methanol Derivatives
Impact of Fluorine Substitution on Reactivity and Selectivity
The presence of a fluorine atom on the pyridine (B92270) ring, specifically at the 6-position, profoundly influences the molecule's electronic properties and steric profile, thereby modulating its reactivity and the selectivity of its reactions.
Fluorine is the most electronegative element, and its incorporation into an aromatic system imparts strong inductive electron-withdrawing effects. In the (3-(6-Fluoropyridin-3-yl)phenyl)methanol scaffold, the fluorine atom at the C-6 position of the pyridine ring significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in orbital energies generally makes the molecule more resistant to oxidative degradation. nih.gov
The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. libretexts.org This is particularly true for positions ortho and para to the fluorine atom. In the context of synthesizing these biaryl systems via Suzuki-Miyaura coupling, the electron-withdrawing fluorine substituent can increase the reaction rate when the fluorinated ring is the electrophilic partner (e.g., 5-bromo-2-fluoropyridine). rsc.org This is because electron-withdrawing groups make the carbon atom attached to the leaving group more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle. rsc.orglibretexts.org
Computational studies on related 6-arylated-pyridin-3-yl methanol (B129727) derivatives have quantified these electronic effects. Density Functional Theory (DFT) calculations show that the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A larger energy gap implies higher stability and lower reactivity. researchgate.net For instance, in a comparative study, the fluorinated derivative (CPFH) exhibited a larger HOMO-LUMO gap compared to its non-fluorinated or chlorinated analogues, indicating greater stability. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Energies and Reactivity Descriptors for 6-Arylated-Pyridin-3-yl Methanol Derivatives Calculated at the B3LYP/6-311+G(2d,p) level of theory. Data sourced from a DFT investigation on analogous structures. researchgate.net
| Compound ID | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) |
|---|---|---|---|---|
| CPFH (Fluoro-substituted) | -8.114 | -0.836 | 7.278 | 3.639 |
| CCPH (Chloro-substituted) | -8.083 | -0.842 | 7.241 | 3.621 |
| BCPH (Bromo-substituted) | -8.086 | -0.857 | 7.229 | 3.615 |
While often considered small, the steric contribution of fluorine is greater than that of hydrogen and can significantly influence molecular conformation. nih.gov In biaryl systems, rotation around the single bond connecting the two aromatic rings is subject to steric hindrance from ortho-substituents. nih.gov This restricted rotation can lead to atropisomerism, where the molecule exists as stable, non-interconverting rotational isomers. beilstein-journals.org
The fluorine atom at the 6-position of the pyridine ring (ortho to the phenyl substituent) introduces steric strain that forces a dihedral twist between the pyridine and phenyl rings. nih.gov A planar conformation, which would maximize electronic conjugation, is disfavored due to steric clashes between the ortho-substituents. nih.gov This twisting is a common feature in fluorinated biaryls and has been confirmed by X-ray crystallography and computational analysis on related structures. nih.govresearchgate.net For example, a study on fluorinated biphenyls showed that perfluorination of the rings induces significant dihedral twists. nih.gov This conformational preference can affect how the molecule interacts with catalysts or biological receptors, influencing reaction outcomes and activity. A computational analysis of various biaryl fragments ranked the factors influencing conformational preference as: "steric repulsion > lone pair-lone pair repulsion > lone pair-fluorine repulsion > resonance stabilization". rsc.orgresearchgate.net
Influence of Pyridine Nitrogen Position on Reactivity
The nitrogen atom in the pyridine ring is a critical determinant of the molecule's reactivity. As an sp²-hybridized heteroatom, it is more electronegative than carbon and acts as an intrinsic electron-withdrawing group, reducing the electron density of the entire ring system. researchgate.net This makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). researchgate.net When EAS does occur, it is directed towards the meta-position (C-3 and C-5), as attack at the ortho (C-2, C-6) or para (C-4) positions results in an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom. researchgate.netyoutube.com
Conversely, the electron deficiency created by the nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution (S_NAr). libretexts.orglibretexts.org This activation is most pronounced at the ortho and para positions (C-2, C-6, and C-4), where the negative charge of the intermediate (a Meisenheimer-like complex) can be stabilized by delocalization onto the nitrogen atom. youtube.com In the case of this compound, the phenyl group is at the C-3 position (meta), which is generally less reactive towards nucleophiles than the C-2 or C-4 positions. youtube.com However, the additional activation provided by the C-6 fluorine atom can still render the ring susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions. nih.govnih.gov
Systematic Variation of Phenyl Substituents
The synthesis of the (3-(aryl)phenyl)methanol core is often achieved via a Suzuki-Miyaura cross-coupling reaction, typically between a halopyridine (e.g., 3-bromo-6-fluoropyridine) and a substituted phenylboronic acid. libretexts.org The electronic nature of the substituent on the phenylboronic acid can significantly impact the reaction's efficiency.
Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -NO₂, -CN, -CF₃) generally increase the rate of Suzuki-Miyaura couplings. rsc.org This effect is often visualized using a Hammett plot, which correlates reaction rates with substituent constants (σ). A positive slope (ρ > 0) indicates that the reaction is accelerated by EWGs. rsc.org This is because EWGs increase the electrophilicity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. rsc.orglibretexts.org
Electron-donating groups (EDGs) on the phenyl ring (e.g., -OCH₃, -CH₃) tend to decrease the reaction rate by reducing the electrophilicity of the boronic acid partner. researchgate.net
The following table illustrates the effect of phenyl substituents on the yield of Suzuki-Miyaura coupling reactions for analogous systems, demonstrating the general trend of electronic effects.
Table 2: Effect of Phenyl Substituents on Suzuki-Miyaura Coupling Yields Data compiled from studies on analogous Suzuki-Miyaura reactions involving substituted arylboronic acids and various heterocyclic halides. researchgate.netnih.govnih.gov
| Phenylboronic Acid Substituent | Substituent Type | Typical Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-Donating | Moderate to Good |
| 4-CH₃ | Electron-Donating | Good |
| H (unsubstituted) | Neutral | Good to Excellent |
| 4-Cl | Electron-Withdrawing (Weak) | Excellent |
The size and position of substituents on the phenyl ring can impose significant steric constraints, primarily affecting the rotational freedom around the C-C bond linking the two aromatic rings.
Large, bulky substituents at the ortho-positions of the phenyl ring (positions 2' and 6') will clash sterically with the substituents at the ortho-positions of the pyridine ring (positions 2 and 4). In the this compound structure, the key interaction would be between a phenyl ortho-substituent and the hydrogen at the C-2 or C-4 position of the pyridine ring. This steric hindrance forces the molecule to adopt a non-planar conformation with a larger dihedral angle between the two rings. beilstein-journals.org This can impact reactivity by altering the molecule's ability to achieve the optimal geometry for interaction with a catalyst's active site. In some cases, extreme steric hindrance can completely prevent a reaction from occurring. beilstein-journals.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2-fluoropyridine |
| Benzene |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 4-Methylphenylboronic acid |
| 4-Chlorophenylboronic acid |
| 4-(Trifluoromethyl)phenylboronic acid |
| 1-chloro-2,4-dinitrobenzene |
Bioisosteric Replacements within the this compound Core
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound core, several bioisosteric replacements can be considered for both the 6-fluoropyridin-3-yl and the phenylmethanol moieties to fine-tune its biological activity and physicochemical characteristics.
The pyridine ring, a common motif in pharmaceuticals, is often a target for bioisosteric replacement to alter properties like basicity, hydrogen bonding capacity, and metabolic stability. mdpi.com For instance, in the context of kinase inhibitors, replacing a central benzene ring with a pyridine ring has been shown to dramatically impact inhibitory activity. mdpi.com In one study, a trimethylpyridine analogue of cabozantinib (B823) was ineffective, while an unsubstituted pyridine analogue demonstrated potent inhibition of c-Met kinase, comparable to the parent drug. mdpi.com This highlights the profound effect that subtle changes to the pyridine core can have on biological activity.
Furthermore, saturated bioisosteres for the pyridine ring, such as 3-azabicyclo[3.1.1]heptane, have been explored. chemrxiv.org The replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a significant improvement in aqueous solubility and metabolic stability. chemrxiv.org Such a modification to the this compound core could potentially enhance its drug-like properties.
Another approach involves the modification of the pyridine ring itself. For example, pyridine-N-oxides can be replaced by 2-difluoromethylpyridines. rsc.org This substitution was shown to maintain or even enhance the activity of quorum sensing inhibitors, suggesting that similar modifications to the 6-fluoropyridin-3-yl moiety could be a viable strategy for modulating the properties of this compound derivatives. rsc.org
The phenylmethanol portion of the molecule also presents opportunities for bioisosteric modification. The phenyl ring is one of the most common rings in marketed drugs, and its replacement is a frequent strategy in medicinal chemistry. drughunter.com Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been used as effective mimics of the phenyl ring. domainex.co.uk
Below is a table summarizing potential bioisosteric replacements for the core moieties of this compound.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Pyridine | Unsubstituted Pyridine | Altered electronic properties and biological activity. mdpi.com |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility and metabolic stability. chemrxiv.org |
| Pyridine-N-oxide (related) | 2-Difluoromethylpyridine | Maintained or enhanced biological activity. rsc.org |
| Phenyl | Bicyclo[1.1.1]pentane | Modulation of physicochemical properties. domainex.co.uk |
Stereochemical Aspects in Derivatives and Resolution Techniques
The methanolic carbon in this compound is a prochiral center, and upon substitution of one of the benzylic hydrogens, it becomes a stereocenter. The resulting enantiomers can exhibit different biological activities, making the study of their stereochemistry and the development of methods for their separation crucial.
Asymmetric Synthesis Approaches
The asymmetric synthesis of chiral biaryl methanols and related structures is a well-established field, often relying on the use of chiral catalysts. While specific methods for the asymmetric synthesis of this compound derivatives are not extensively documented in publicly available literature, general strategies for analogous compounds can be considered.
For instance, the asymmetric synthesis of biaryl ethers, which also exhibit axial chirality, has been a subject of recent interest. rsc.org Catalytic atroposelective methods have been developed to achieve dual axial chirality in these scaffolds. rsc.org Similarly, the synthesis of diarylpyridine derivatives has been achieved through Suzuki cross-coupling reactions, which could be adapted for an asymmetric approach by using chiral ligands. nih.gov
A chemoenzymatic approach has been successfully employed for the preparation of chiral alcohols bearing a heteroaromatic ring. capes.gov.br This method involves the asymmetric reduction of a prochiral ketone precursor using an alcohol dehydrogenase, yielding the desired chiral alcohol with high enantiomeric excess. capes.gov.br Such a strategy could be applied to a ketone precursor of this compound.
Chiral Resolution Methods (e.g., Crystallization-Induced Dynamic Resolution)
Chiral resolution is a common method to separate a racemic mixture into its constituent enantiomers. For derivatives of this compound, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent could be employed.
A more advanced and efficient technique is Crystallization-Induced Dynamic Resolution (CIDR). acs.org This process combines the resolution of a racemic mixture with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org CIDR is particularly effective for compounds that can be racemized under the crystallization conditions.
In the context of biaryl compounds, dynamic kinetic resolution (DKR) has been successfully applied. For example, peptide-catalyzed asymmetric bromination has been used for the DKR of atropisomeric biaryls. nih.gov Another approach involves the use of chiral dialkylaminopyridine catalysts for the acylative DKR of biaryl atropisomers containing phenolic structures.
A light-driven method for the dynamic resolution of racemic amines has also been reported, where a photoredox catalyst mediates the racemization while the desired enantiomer is selectively crystallized as a diastereomeric salt. nih.gov This highlights the diverse and innovative strategies available for chiral resolution that could potentially be adapted for derivatives of this compound.
The table below provides an overview of chiral resolution techniques applicable to biaryl compounds.
| Resolution Technique | Description | Key Features |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomer. | Widely applicable but limited to a theoretical maximum yield of 50% for the desired enantiomer. |
| Crystallization-Induced Dynamic Resolution (CIDR) | Combines crystallization of one diastereomer with in-situ racemization of the other. acs.org | Can theoretically achieve a 100% yield of the desired enantiomer. acs.org |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in-situ racemization of the starting material. nih.gov | Employs a catalyst to selectively react with one enantiomer while the other is racemized. nih.gov |
Potential Applications in Chemical Sciences Non Biological/non Clinical Focus
Role as a Key Intermediate in Fine Chemical Synthesis
(3-(6-Fluoropyridin-3-yl)phenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules. The biaryl scaffold is a common feature in many functional materials and catalysts. The presence of the hydroxyl and fluoro groups provides reactive sites for a variety of chemical transformations.
The synthesis of complex biaryl compounds is a significant area of research in materials science and catalysis. rsc.org The fluoropyridine moiety, in particular, is a valuable component in the design of functional molecules. For instance, derivatives of 6-fluoropyridine have been utilized in the synthesis of imaging agents, highlighting the utility of this structural motif in creating complex chemical entities. researchgate.net The general class of biaryl compounds is foundational to many advanced materials. rsc.org
The compound's structure, featuring a hydroxyl group, allows for its use in esterification and etherification reactions, enabling its incorporation into larger molecular frameworks. The fluorinated pyridine (B92270) ring can participate in nucleophilic aromatic substitution reactions, offering another avenue for molecular elaboration.
Table 1: General Information on this compound
| Property | Value |
| CAS Number | 1349715-89-4 nih.gov |
| Molecular Formula | C12H10FNO nih.gov |
| Molecular Weight | 203.21 g/mol |
| Appearance | Inquire |
| Solubility | Inquire |
Precursor for Advanced Materials with Tailored Properties
The unique electronic properties conferred by the fluorine atom and the pyridine ring make this compound a promising precursor for advanced materials.
Fluorinated biaryl compounds are known to exhibit interesting photophysical properties, making them candidates for fluorescent probes and optical materials. rsc.org The emission wavelengths of such compounds can often be tuned by modifying their substitution patterns. rsc.org While specific photophysical data for this compound is not widely published, related fluorinated biaryl systems have been studied for their fluorescence capabilities. The introduction of fluorine can influence the electronic transitions within the molecule, potentially leading to desirable fluorescent characteristics. The development of organic light-emitting diodes (OLEDs) often relies on compounds with specific photophysical properties, and fluorinated and pyridine-containing molecules are of interest in this field.
The incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. rsc.org Fluorinated polymers are also known for their hydrophobicity, making them suitable for creating water-repellent surfaces. sigmaaldrich.com
This compound, with its reactive hydroxyl group, can be polymerized to form poly(aryl ether)s or other polymer structures. The presence of the fluoropyridine unit in the polymer backbone would be expected to impart some of the characteristic properties of fluoropolymers. Research into fluorinated poly(aryl ether)s has shown that these materials can exhibit low dielectric constants and high thermal stability. mdpi.comrsc.org Similarly, polymers containing pyridine moieties are known for their high thermal stability and ability to form robust films. researchgate.net The combination of both a fluorine atom and a pyridine ring in a monomer like this compound could lead to polymers with a synergistic combination of these desirable traits. Such polymers could find applications as high-performance dielectrics in microelectronics or as durable coatings. rsc.orgnih.gov
Table 2: Potential Properties of Polymers Derived from this compound (Inferred from related structures)
| Property | Potential Characteristic | Reference for Related Structures |
| Thermal Stability | High (Tg potentially > 200 °C) | mdpi.comresearchgate.net |
| Dielectric Constant | Low | rsc.orgrsc.orgnih.gov |
| Hydrophobicity | High | sigmaaldrich.com |
| Film Forming Ability | Good | researchgate.net |
Ligand Design in Coordination Chemistry
The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Therefore, this compound and its derivatives can be explored as ligands in coordination chemistry. The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the electron-withdrawing fluorine atom.
The field of coordination chemistry extensively utilizes ligands containing pyridine and other nitrogen heterocycles to create complexes with specific catalytic, magnetic, or optical properties. bwise.krmerckmillipore.com The fluorination of these ligands can influence the stability and reactivity of the corresponding metal complexes. While specific studies on coordination complexes of this compound are not prominent, the general principles of ligand design suggest its potential in this area.
Catalyst Development or Modifier in Organic Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for the success of these reactions. mit.edu Biaryl phosphine (B1218219) ligands are a prominent class of ligands for these transformations. While this compound is not a phosphine ligand itself, its structural motif is relevant. It could be chemically modified to incorporate a phosphine group, thereby creating a novel ligand for catalysis.
Furthermore, the compound itself or its derivatives could act as modifiers in catalytic systems. The fluorinated pyridine ring could interact with a metal center and influence its catalytic activity. The development of new catalysts and ligands is a continuous effort in chemistry, and building blocks like this compound provide a platform for creating novel catalytic systems. The activation of aryl fluorides in cross-coupling reactions is a challenging but important area of research, and understanding the interactions of fluorinated compounds with transition metals is key to developing new catalytic methods. nih.govnih.gov
Future Research Directions and Unexplored Chemical Space for 3 6 Fluoropyridin 3 Yl Phenyl Methanol
Investigation of Novel Reaction Pathways and Catalytic Systems
The synthesis of (3-(6-Fluoropyridin-3-yl)phenyl)methanol and its derivatives is ripe for the exploration of new synthetic methodologies. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are standard for forming the central C-C biaryl bond, future research could focus on more advanced and efficient catalytic systems. nih.govacs.org
Catalyst Development: There is an opportunity to move beyond conventional palladium catalysts. Research into nickel-catalyzed cross-couplings, which are often more cost-effective and can offer different reactivity profiles, could provide alternative synthetic routes. Furthermore, the advent of photoredox catalysis presents a powerful tool for forging C-C bonds under mild conditions. mdpi.comresearchgate.net Investigating visible-light-mediated couplings of a suitable fluoropyridine precursor with a phenylboronic acid derivative could lead to higher yields and functional group tolerance. researchgate.netacs.org
Reaction Scope: Future work should explore the late-stage functionalization of the core structure. This involves developing selective C-H activation methods to introduce additional substituents on either the phenyl or the fluoropyridine ring. Such strategies are highly sought after in drug discovery as they allow for rapid diversification of a lead compound. The reactivity of the 6-fluoropyridine moiety is particularly interesting, as the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, providing a handle for further derivatization. nih.gov
The table below outlines potential catalytic systems for exploration.
| Catalyst Type | Reaction | Potential Advantages |
| Palladium(II) Complexes | Suzuki-Miyaura Coupling | Well-established, high yields, good functional group tolerance. researchgate.net |
| Nickel(0) Complexes | Negishi/Suzuki-type Coupling | Lower cost, unique reactivity for challenging substrates. |
| Iridium/Ruthenium Photoredox Catalysts | Light-Mediated Cross-Coupling | Mild reaction conditions, high functional group tolerance, novel reaction pathways. mdpi.comresearchgate.net |
| Rhodium/Palladium Catalysts | C-H Activation/Functionalization | Direct modification of the aromatic core, atom economy. |
Application in Supramolecular Chemistry and Self-Assembly
The structure of this compound contains multiple sites capable of engaging in non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry. The interplay between hydrogen bonding, π-π stacking, and halogen bonding could lead to the formation of highly ordered, functional architectures.
The hydroxyl group is a classic hydrogen bond donor and acceptor. The pyridine (B92270) nitrogen is a hydrogen bond acceptor, and the fluorine atom, while a weak hydrogen bond acceptor, can participate in significant electrostatic interactions. researchgate.net Research should focus on how these competing interactions direct the self-assembly of the molecule in the solid state and in solution. The incorporation of fluorine can induce specific dihedral twists in the biaryl backbone, which can pre-organize the molecules for specific packing arrangements, potentially leading to novel materials. acs.org
Future investigations could explore the co-crystallization of this compound with other molecules to form multi-component crystals with tailored properties, such as gels, liquid crystals, or porous organic frameworks. The fluorinated pyridine ring, in particular, can engage in favorable π-stacking interactions with electron-rich aromatic systems, a principle that could be exploited to build complex assemblies. acs.org
Development of Sustainable Synthetic Routes
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods. rsc.org
This includes:
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate key synthetic steps, such as the cross-coupling reaction, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Aqueous Synthesis: Designing catalytic systems that are effective in water or other green solvents (e.g., ethanol, glycerol) would significantly reduce the reliance on volatile and often toxic organic solvents like toluene (B28343) or 1,4-dioxane, which are common in cross-coupling reactions. nih.gov
Atom Economy: Pursuing synthetic strategies based on C-H activation rather than pre-functionalized starting materials (e.g., halo-aromatics and organoborons) would increase atom economy by reducing the formation of stoichiometric byproducts.
Exploration of Solid-State Chemistry and Polymorphism
The specific arrangement of molecules in a crystal lattice can have a profound impact on the physical properties of a material, including its solubility, melting point, and stability. The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical area for future research for this compound.
Different polymorphs could arise from variations in the hydrogen bonding networks involving the methanol (B129727) group or different π-stacking geometries of the aromatic rings. nih.gov A systematic screening for polymorphs using various crystallization techniques (e.g., slow evaporation from different solvents, vapor diffusion, thermal annealing) should be undertaken. Each identified polymorph would need to be thoroughly characterized using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). Understanding the polymorphic landscape is crucial, especially if the compound is to be developed for applications in pharmaceuticals or organic electronics, where solid-state properties are paramount.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insight, future studies should employ advanced spectroscopic techniques for real-time, in-situ reaction monitoring. rsc.org Techniques like Raman and infrared (IR) spectroscopy can provide detailed information about the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling. endress.com
For the Suzuki coupling synthesis of this compound, an immersion-based Raman probe could track the consumption of the boronic acid and halide precursors and the formation of the biaryl product. endress.com This data allows for precise determination of reaction kinetics, identification of reaction endpoints, and detection of any potential side reactions or catalyst degradation. This approach moves beyond traditional analysis by thin-layer chromatography (TLC) or offline high-performance liquid chromatography (HPLC), offering a more detailed and dynamic picture of the chemical transformation.
The table below lists potential spectroscopic techniques and the information they could provide.
| Spectroscopic Technique | Information Gained | Application |
| In-situ Raman Spectroscopy | Real-time concentration of reactants/products, catalyst state, polymorph identification. | Monitoring reaction kinetics, process optimization, crystallization studies. endress.com |
| In-situ FT-IR Spectroscopy | Tracking changes in functional groups (e.g., C-Br, B-O, C-O bonds). | Mechanistic studies, endpoint determination. |
| Process NMR Spectroscopy | Quantitative analysis of all soluble species in the reaction mixture. | Detailed kinetic analysis and byproduct identification. |
Deepening Theoretical Understanding of Fluorinated Heterocycle Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive lens through which to understand the structure and reactivity of this compound. researchgate.net Future theoretical studies should be directed towards several key areas.
Conformational Analysis: The molecule's properties are intrinsically linked to the rotational barriers around the C-C single bond connecting the two aromatic rings. DFT calculations can map the potential energy surface to identify the most stable conformations and the energy required to interconvert between them. This is influenced by the steric and electronic effects of the fluorine atom and the methanol group.
Electronic Properties: Calculations of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis can provide deep insights. researchgate.net For instance, an MEP map would visualize the electron-rich (pyridine nitrogen) and electron-poor (hydrogen of the methanol) regions, predicting how the molecule will interact with other species. This is fundamental to understanding its role in self-assembly and its potential as a ligand. researchgate.netresearchgate.net
Reactivity Prediction: DFT can be used to model transition states for various reactions, such as nucleophilic attack on the fluoropyridine ring or reactions involving the methanol group. This can help predict the regioselectivity of further functionalization and guide the design of new synthetic routes. researchgate.net By calculating parameters like global hardness and softness, researchers can quantitatively compare the reactivity of this molecule to other related structures. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
